N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide: is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with phenyl groups and an amide linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones to form the pyridazinone core.
Substitution Reactions: The pyridazinone ring is then subjected to substitution reactions with 2,6-dimethylphenyl and 4-methylphenyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like halogens or nitrating agents in the presence of catalysts.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Affecting Signal Transduction: Altering signaling pathways to induce desired biological effects.
Comparison with Similar Compounds
N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide can be compared with other pyridazinone derivatives:
Cetylpyridinium Chloride: Similar in structure but used primarily as an antimicrobial agent.
Domiphen Bromide: Shares structural similarities and is used in similar applications.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-14-8-10-18(11-9-14)19-12-13-20(26)25(24-19)17(4)22(27)23-21-15(2)6-5-7-16(21)3/h5-13,17H,1-4H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAWHJDDRVDWFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=C(C=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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